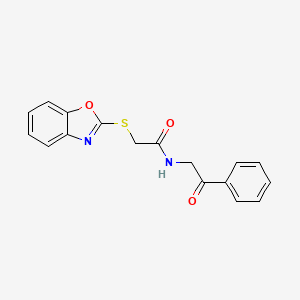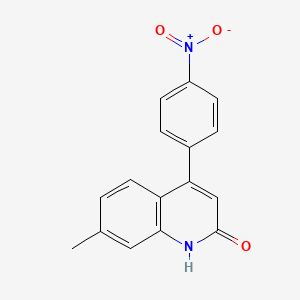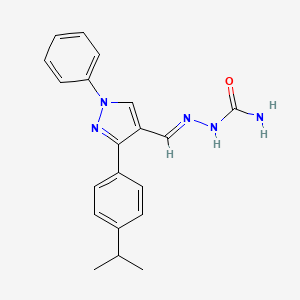![molecular formula C16H13N5O3S B5563119 4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)
4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzylidene group, an amino group (-NH2), a phenoxymethyl group, a 1,2,4-triazole ring, and a thiol group (-SH). These functional groups suggest that this compound could exhibit a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. Attached to this ring are various functional groups, including a thiol group, an amino group, and a phenoxymethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the nitro group is electron-withdrawing and could make the benzene ring to which it’s attached more susceptible to electrophilic aromatic substitution. The thiol group could be involved in redox reactions or could form disulfide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase its density and boiling point compared to similar compounds without a nitro group. The thiol group could give it a strong, unpleasant odor .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications of triazole derivatives, including compounds similar to 4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, is as corrosion inhibitors. A study demonstrated that Schiff's bases of pyridyl substituted triazoles are effective corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, including a variant with a similar structure, have shown to significantly reduce corrosion, attributed to their ability to form a protective inhibitor film on the metal surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial and Antifungal Activities
Triazole derivatives have been evaluated for their antimicrobial and antifungal activities. A series of triazole compounds, including those structurally related to the compound , were synthesized and tested against various bacterial and fungal strains. These studies reveal the potential of triazole derivatives as novel antimicrobial agents, showcasing significant activity against pathogens (Upmanyu et al., 2011).
Antioxidant Activities
Another scientific research application involves the synthesis and evaluation of novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives for their antioxidant activities. These compounds were found to exhibit potent antioxidant activity, which could be beneficial in various medical and industrial applications (Maddila et al., 2015).
Anti-Tuberculosis Activity
Research also extends to the synthesis and characterization of triazole derivatives for their potential anti-tuberculosis activity. By examining their structural aspects and evaluating their activity against Mycobacterium tuberculosis, these compounds present a promising avenue for developing new anti-TB drugs (Kumar et al., 2021).
Enzyme Inhibition
Further studies have synthesized triazole Schiff’s base derivatives to explore their inhibitory kinetics on tyrosinase activity. These compounds have shown potent inhibitory effects, suggesting their potential use in developing treatments for conditions associated with enzyme activity (Yu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-(4-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-21(23)13-8-6-12(7-9-13)10-17-20-15(18-19-16(20)25)11-24-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,25)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZKYWDVQRKXDL-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)


![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)
![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)